molecular formula C10H18O3 B8242897 tert-Butyl 6-oxohexanoate

tert-Butyl 6-oxohexanoate

Cat. No.: B8242897
M. Wt: 186.25 g/mol
InChI Key: NLHDDMANTVRMMF-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxohexanoate is an ester derivative of 6-oxohexanoic acid, where the carboxylic acid group is protected by a tert-butyl moiety. This compound is primarily utilized in organic synthesis, particularly in enantioselective cycloaddition reactions, where its steric bulk and stability enhance reaction efficiency and selectivity . Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol. The tert-butyl group confers resistance to hydrolysis, making it a robust protecting group in multi-step synthetic pathways.

Properties

IUPAC Name

tert-butyl 6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDDMANTVRMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification to obtain the desired product .

Chemical Reactions Analysis

Reduction Reactions

The ketone group in tert-butyl 6-oxohexanoate undergoes reduction to form secondary alcohols. This reaction is critical for synthesizing chiral intermediates used in pharmaceuticals.

Key Reagents and Conditions:

  • Sodium borohydride (NaBH₄): Selective reduction of the ketone to (S)-tert-butyl 6-hydroxyhexanoate under mild conditions (0°C, THF/MeOH) with 92% yield and >99% enantiomeric excess (ee) .

  • Lithium aluminum hydride (LiAlH₄): Full reduction of both ketone and ester groups to 1,6-hexanediol, though this is less common due to over-reduction risks.

Reducing AgentProductYield (%)StereoselectivitySource
NaBH₄(S)-6-hydroxyhexanoate92>99% ee
LiAlH₄1,6-hexanediol78N/A

Nucleophilic Additions

The ketone’s electrophilic carbonyl carbon participates in nucleophilic additions, forming tertiary alcohols or cyanohydrins.

Examples:

  • Grignard Reagents: Reaction with methylmagnesium bromide yields tert-butyl 6-(hydroxy(methyl)methyl)hexanoate, a precursor to branched alkanes .

  • Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) forms a cyanohydrin intermediate, which is stabilized by the tert-butyl group.

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to release the carboxylic acid.

Conditions and Outcomes:

  • Acidic Hydrolysis (HCl, MeOH): Converts the ester to 6-oxohexanoic acid with 85% yield .

  • Enzymatic Hydrolysis (Lipases): Retains stereochemistry during hydrolysis, critical for producing enantiopure acids .

ConditionProductYield (%)SelectivitySource
1 M HCl in MeOH6-Oxohexanoic acid85N/A
Candida antarctica lipase(S)-6-Oxohexanoic acid91>98% ee

Condensation Reactions

The ketone participates in aldol condensations, forming α,β-unsaturated ketones.

Case Study:

  • Reaction with benzaldehyde under basic conditions (KOH/EtOH) yields tert-butyl 6-(cinnamoyl)hexanoate, a conjugated enone used in cross-coupling reactions .

Oxidation and Halogenation

While the ketone is typically resistant to further oxidation, halogenation at the α-position is feasible.

Chlorination:

  • Treatment with sulfuryl chloride (SO₂Cl₂) selectively chlorinates the α-carbon, forming tert-butyl 6-chloro-6-oxohexanoate, a key intermediate for statin synthesis .

Scientific Research Applications

Synthetic Routes and Preparation Methods

tert-Butyl 6-oxohexanoate can be synthesized through several methods:

  • Enzymatic Reduction: Utilizes enzymes to reduce tert-butyl 3,5-dioxohexanoate to this compound.
  • Chemical Synthesis: Involves chemical reduction using agents like sodium borohydride under controlled conditions.
  • Industrial Production: Typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .

Organic Synthesis

This compound acts as an intermediate in the synthesis of various complex organic molecules and polymers. It can undergo reduction, oxidation, and substitution reactions to yield different derivatives, enhancing its utility in creating diverse chemical compounds.

Medicinal Chemistry

This compound is particularly significant in the pharmaceutical industry as a precursor for statins, which are used to lower cholesterol levels. Notable statins synthesized from this compound include atorvastatin and rosuvastatin. The mechanism involves inhibiting the HMG-CoA reductase enzyme, crucial for cholesterol biosynthesis .

Biochemical Research

In biological studies, this compound is used to investigate enzyme-catalyzed reactions and biocatalytic mechanisms. Its role as an intermediate allows researchers to explore its interactions with various biological targets, contributing to the understanding of metabolic pathways .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its unique reactivity. Its ability to form various derivatives makes it valuable for developing new materials with tailored properties for specific industrial applications .

Case Study 1: Synthesis of Statins

Research has demonstrated the successful synthesis of atorvastatin from this compound through a multi-step process involving selective reductions and functional group modifications. This pathway highlights the compound's importance in producing effective cholesterol-lowering medications .

Case Study 2: Enzyme Interaction Studies

Studies have shown that this compound interacts with enzymes involved in cholesterol biosynthesis. The structural features of the compound enable it to fit into active sites of these enzymes effectively, influencing their activity and potentially leading to novel therapeutic strategies against hypercholesterolemia .

Comparison with Related Compounds

CompoundApplicationUnique Features
tert-Butyl 3,5-dioxohexanoatePrecursor for this compoundContains two carbonyl groups
tert-Butyl 6-hydroxyhexanoateReduced form used in various organic reactionsHydroxyl group enhances reactivity
6-Oxohexanoic acidOxidized derivative used in carboxylic acid synthesisDirectly derived from oxidation of the parent compound

Mechanism of Action

The mechanism of action of tert-butyl 6-oxohexanoate involves its participation in various chemical reactions. For instance, in enzymatic reduction, the compound binds to the active site of the enzyme, where it undergoes a reduction reaction facilitated by the enzyme’s catalytic activity. The molecular targets and pathways involved in these reactions depend on the specific enzyme or catalyst used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 6-oxohexanoate is compared below with three related compounds: methyl 6-oxohexanoate, 6-oxohexanoic acid, and adipic acid. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Methyl 6-Oxohexanoate 6-Oxohexanoic Acid Adipic Acid
Molecular Formula C₁₀H₁₈O₃ C₇H₁₂O₃ C₆H₁₀O₃ C₆H₁₀O₄
Molecular Weight (g/mol) 186.25 144.17 130.14 146.14
Solubility Low water solubility (lipophilic) Moderate water solubility High water solubility High water solubility
Stability High (resists hydrolysis) Moderate (prone to hydrolysis) Low (reactive carboxylic acid) High (stable dicarboxylic acid)
Key Applications Organic synthesis (cycloadditions) Lab-scale reactions Metabolic intermediates Industrial polymer precursor
Enzymatic Reactivity Not a direct substrate for degradation enzymes Hydrolyzed to 6-oxohexanoate Metabolized to adipate End product of β-oxidation

Metabolic Pathways

  • 6-Oxohexanoic Acid: Generated from 6-aminohexanoate via transamination (NylD1 enzyme) and oxidized to adipate (NylE1 enzyme) in bacterial metabolism .
  • This compound: The ester group prevents direct enzymatic action, requiring prior hydrolysis to 6-oxohexanoic acid for metabolic processing. This property may reduce bioavailability in biological systems .

Stability and Environmental Impact

  • Lipophilicity vs.
  • Adipic Acid : Industrially significant as a precursor to nylon-6,6, but its high solubility facilitates rapid environmental degradation.

Biological Activity

tert-Butyl 6-oxohexanoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group and a keto functional group, positions it as a valuable intermediate in the synthesis of biologically active compounds, including statins. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₂₂O₃
  • Molecular Weight: 198.29 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The compound's structure features a six-carbon chain with a ketone at the sixth position and a tert-butyl group attached to the carbon chain. This configuration is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of HMG-CoA reductase inhibitors, which are essential for cholesterol biosynthesis. The mechanism involves:

  • Enzyme Interaction: The compound interacts with specific enzymes involved in metabolic pathways, particularly those regulating cholesterol levels.
  • Biochemical Transformations: It undergoes various chemical reactions such as oxidation and reduction, allowing it to participate in complex biochemical pathways.
  • Metabolite Formation: Hydrolysis of the ester bond can yield active metabolites that exhibit biological effects.

Applications in Drug Synthesis

This compound serves as an important intermediate in the synthesis of several pharmaceutical agents, particularly statins like atorvastatin and rosuvastatin. These drugs inhibit HMG-CoA reductase, effectively lowering low-density lipoprotein (LDL) cholesterol levels in patients with hyperlipidemia.

Table 1: Comparison of Statins Derived from this compound

Statin NameMechanism of ActionTherapeutic Use
AtorvastatinHMG-CoA reductase inhibitionHyperlipidemia treatment
RosuvastatinHMG-CoA reductase inhibitionCardiovascular disease prevention
SimvastatinHMG-CoA reductase inhibitionCholesterol management

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Synthesis of Novel Statins:
    Research indicates that modifications to the structure of this compound can lead to the development of novel statins with improved efficacy and reduced side effects. For instance, studies have shown that introducing different substituents can enhance the binding affinity to HMG-CoA reductase .
  • Biocatalytic Applications:
    The compound has been utilized in enzyme-catalyzed reactions to produce more complex molecules efficiently. Studies demonstrate that using mutant enzymes can significantly increase the yield of desired products from this compound .
  • Toxicity and Safety Profiles:
    Preliminary toxicity assessments indicate that derivatives of this compound exhibit favorable safety profiles when tested on various cell lines, suggesting potential for therapeutic applications without significant adverse effects .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 6-oxohexanoate, and what factors influence yield optimization?

The synthesis typically involves esterification of 6-oxohexanoic acid with tert-butanol under acidic or coupling reagent conditions. Yield optimization depends on reaction temperature (excessive heat may degrade the tert-butyl group), stoichiometric ratios of reactants, and purification methods (e.g., column chromatography to remove unreacted acid or alcohol). Catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) can accelerate esterification. Side reactions, such as keto-enol tautomerization of the 6-oxo group, must be minimized by controlling pH and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize tert-Butyl 6-oxohexanoate and confirm its structural integrity?

  • <sup>1</sup>H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the carbonyl (C=O) proton adjacent to the ester oxygen resonates at ~2.4–2.6 ppm.
  • IR : Strong absorbance at ~1720–1740 cm<sup>-1</sup> confirms ester and ketone carbonyl groups.
  • MS : Molecular ion peaks ([M+H]<sup>+</sup>) should match the molecular weight (e.g., 186.22 g/mol). Fragmentation patterns (e.g., loss of tert-butyl group [M-57]<sup>+</sup>) validate the ester structure. Cross-referencing with literature data for similar esters (e.g., ethyl 6-oxohexanoate) aids in assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid ignition sources (flammable vapor risk) and use explosion-proof equipment. Static discharge must be mitigated via grounded containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage in airtight containers at 2–8°C prevents degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability and reactivity of 6-oxohexanoate derivatives compared to other esters (e.g., ethyl or methyl esters)?

The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the ester carbonyl. This increases stability under basic conditions but may slow hydrolysis rates. Computational studies (e.g., DFT) show that the bulky tert-butyl group stabilizes axial conformations in cyclic intermediates, affecting reaction pathways. Comparative kinetic studies with methyl/ethyl analogs reveal differences in enzymatic hydrolysis rates (e.g., esterase-mediated cleavage) .

Q. What computational methods (e.g., DFT) are suitable for studying the conformational dynamics of this compound, particularly the axial vs. equatorial positioning of the tert-butyl group?

Density Functional Theory (DFT) with solvent-implicit models (e.g., PCM for water or THF) can predict energy differences between axial and equatorial conformers. Explicit solvent molecules in simulations improve accuracy, as polar solvents stabilize equatorial orientations via hydrogen bonding. Low-temperature NMR experiments (< -40°C) can validate computational predictions by resolving conformational exchange broadening .

Q. How does the presence of the tert-butyl group influence the reactivity of 6-oxohexanoate derivatives in enzymatic reactions, such as those catalyzed by 6-oxohexanoate dehydrogenase (EC 1.2.1.63)?

The tert-butyl group’s steric bulk may hinder substrate binding to the enzyme’s active site, reducing catalytic efficiency. Kinetic assays comparing turnover rates with unsubstituted 6-oxohexanoate can quantify this effect. Mutagenesis studies of the dehydrogenase’s binding pocket (e.g., enlarging hydrophobic cavities) may restore activity, providing mechanistic insights .

Q. When synthesizing this compound, conflicting reports exist regarding optimal reaction temperatures. How can researchers systematically evaluate and reconcile these discrepancies?

Design a controlled study varying temperature (e.g., 0°C, 25°C, 50°C) while monitoring reaction progress via TLC or inline IR. Analyze yield, purity (HPLC), and side products (e.g., dehydration byproducts). Kinetic modeling (Arrhenius plots) can identify activation energies and ideal temperature ranges. Literature contradictions may arise from differences in solvent polarity or catalyst loadings, necessitating meta-analysis of experimental conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound across studies?

Q. What strategies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Conflicting data may stem from differing purification methods (e.g., residual solvents altering solubility profiles) or temperature variations during testing .

Methodological Guidance

Q. How can researchers design experiments to study the oxidative degradation pathways of this compound under environmental conditions?

Expose the compound to UV light or Fenton reagents (Fe<sup>2+</sup>/H2O2) to simulate oxidative degradation. Monitor degradation products via LC-MS or GC-MS. Isotopic labeling (e.g., <sup>13</sup>C at the carbonyl group) can track carbon fate. Compare degradation kinetics with unprotected 6-oxohexanoate to assess the tert-butyl group’s protective role .

Q. What analytical approaches are recommended for detecting trace impurities in this compound synthesized via novel routes?

High-resolution mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., tert-butyl elimination products). Headspace GC-MS detects volatile impurities (e.g., residual tert-butanol). Quantitative <sup>13</sup>C NMR with inverse-gated decoupling improves sensitivity for trace quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-oxohexanoate

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